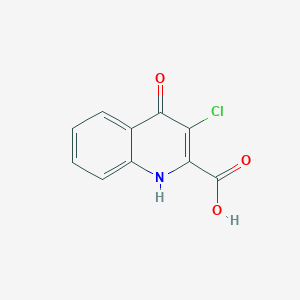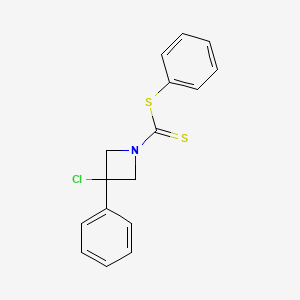
Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate is a complex organic compound characterized by its unique azetidine ring structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenyl and chloro groups in the azetidine ring imparts unique chemical properties to the compound, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate typically involves the reaction of phenylazetidine with chloroform and a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Phenylazetidine, chloroform, and a base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-25°C.
Procedure: Phenylazetidine is dissolved in the solvent, followed by the addition of chloroform and the base. The reaction mixture is stirred for several hours until the formation of this compound is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the azetidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles (amines, thiols); reactions are carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted azetidine derivatives with new functional groups replacing the chloro group.
Applications De Recherche Scientifique
Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate involves its interaction with specific molecular targets, leading to various biological effects. The compound’s azetidine ring structure allows it to bind to enzymes and receptors, modulating their activity. The presence of the chloro group enhances its reactivity, facilitating interactions with nucleophilic sites on target molecules. These interactions can result in the inhibition or activation of specific biochemical pathways, contributing to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate can be compared with other similar compounds, such as:
Phenyl 3-chloroazetidine-1-carbodithioate: Lacks the additional phenyl group, resulting in different chemical properties and reactivity.
Phenyl 3-phenylazetidine-1-carbodithioate:
3-chloro-3-phenylazetidine-1-carbodithioate: Lacks the phenyl group on the azetidine ring, affecting its overall stability and reactivity.
The uniqueness of this compound lies in its combination of phenyl and chloro groups, which impart distinct chemical properties and make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
926021-27-4 |
|---|---|
Formule moléculaire |
C16H14ClNS2 |
Poids moléculaire |
319.9 g/mol |
Nom IUPAC |
phenyl 3-chloro-3-phenylazetidine-1-carbodithioate |
InChI |
InChI=1S/C16H14ClNS2/c17-16(13-7-3-1-4-8-13)11-18(12-16)15(19)20-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
BAWNTJOLUYXQPX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(=S)SC2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



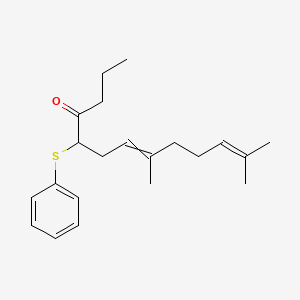
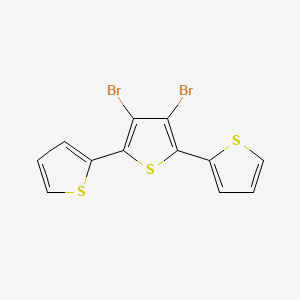
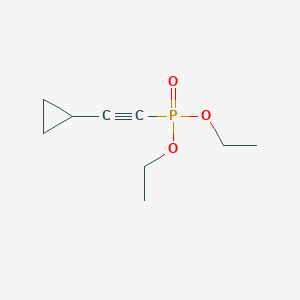


![3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184207.png)

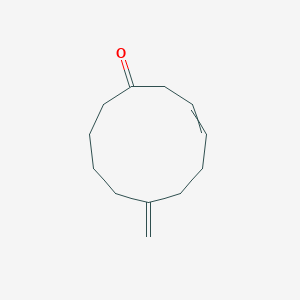
![(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14184213.png)
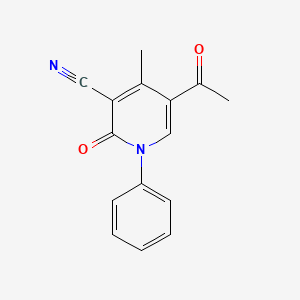
![5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14184222.png)
![4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-](/img/structure/B14184228.png)
